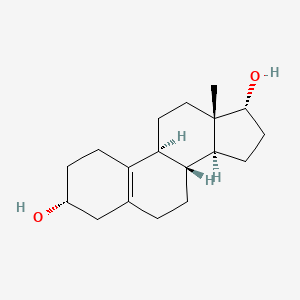

(3|A,17|A)-Estr-5(10)-ene-3,17-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3|A,17|A)-Estr-5(10)-ene-3,17-diol, also known as estradiol diol, is a steroidal hormone that is found in both humans and animals. It is an important hormone in the reproductive cycle and is a major component of the female estrous cycle. It is also involved in the regulation of the menstrual cycle, fertilization, and pregnancy. In addition, estradiol diol has been studied for its potential therapeutic applications in the treatment of a variety of conditions including menopausal symptoms, osteoporosis, and some cancers.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway for (3|A,17|A)-Estr-5(10)-ene-3,17-diol involves the conversion of estrone to estradiol, followed by reduction of the C17 ketone to a hydroxyl group. The double bond at C5-C10 is preserved in the final product.

Starting Materials

Estrone, Sodium borohydride, Acetic acid, Sodium hydroxide, Hydrogen gas, Palladium on carbon

Reaction

Estrone is dissolved in acetic acid and reduced to estradiol using sodium borohydride., The resulting mixture is then treated with sodium hydroxide to deprotonate the hydroxyl group at C3., The deprotonated estradiol is then hydrogenated using hydrogen gas and palladium on carbon catalyst to reduce the ketone at C17 to a hydroxyl group., The final product, (3|A,17|A)-Estr-5(10)-ene-3,17-diol, is obtained after purification by chromatography.

Wissenschaftliche Forschungsanwendungen

Estradiol diol has been studied for its potential therapeutic applications in a variety of conditions. In particular, it has been studied for its potential to treat menopausal symptoms, osteoporosis, and some cancers. In menopausal women, (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol has been found to reduce hot flashes and improve mood and libido. In postmenopausal women, (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol has been found to reduce the risk of osteoporosis. In addition, (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol has been studied for its potential to treat certain types of cancer, such as breast cancer.

Wirkmechanismus

Estradiol diol acts by binding to estrogen receptors in the body. These receptors are found in a variety of tissues, including the uterus, ovaries, breasts, and brain. When (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol binds to these receptors, it triggers a cascade of biochemical and physiological responses. These responses are responsible for the therapeutic effects of (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol.

Biochemische Und Physiologische Effekte

Estradiol diol has a variety of biochemical and physiological effects. In the reproductive system, (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol is involved in the regulation of the menstrual cycle, fertilization, and pregnancy. In addition, (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been found to have beneficial effects on bone metabolism and lipid metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

Estradiol diol has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the laboratory. In addition, (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol is stable and can be stored for long periods of time. However, (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol is also expensive and is difficult to obtain in large quantities.

Zukünftige Richtungen

There are a variety of potential future directions for research on (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol. One potential direction is to further explore its potential therapeutic applications in the treatment of a variety of conditions. In addition, further research could be conducted to explore its potential interactions with other hormones and its potential effects on other physiological processes. Finally, further research could be conducted to explore the potential for (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol to be used as a biomarker for disease.

Eigenschaften

IUPAC Name |

(3R,8R,9S,13S,14S,17R)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-17,19-20H,2-10H2,1H3/t12-,14-,15-,16+,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHQSODTBQCZDA-VKSRGFPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

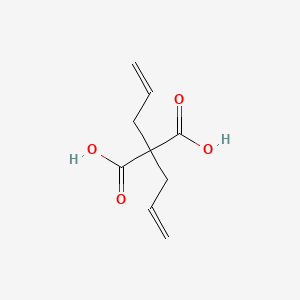

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3CCC(C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3CC[C@H](C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3|A,17|A)-Estr-5(10)-ene-3,17-diol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)